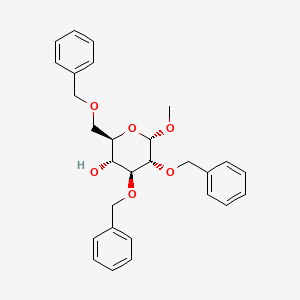

Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside

Description

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside is a key intermediate in carbohydrate chemistry, widely used for synthesizing complex glycans and glycoconjugates. Its structure features benzyl ether protecting groups at the 2-, 3-, and 6-positions of the glucose ring, leaving the 4-hydroxyl group temporarily exposed for further functionalization. The compound is synthesized via regioselective benzylation of methyl α-D-glucopyranoside using benzyl bromide under solvent-free conditions with a mild base system (K₂CO₃/KOH), achieving high efficiency and minimal side reactions . Characterization by NMR, FTIR, and mass spectrometry confirms its structure and purity.

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKMCQRFDSVZAX-DFLSAPQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside typically involves the protection of hydroxyl groups in glucopyranoside followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Benzyl groups can be replaced using reagents like hydrogen bromide (HBr) or catalytic hydrogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

Glycosylation Reactions

Overview:

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside serves as a versatile glycosyl donor in glycosylation reactions. The presence of multiple benzyl protecting groups allows for selective reactivity, which can be finely tuned to achieve desired regio- and stereoselectivity.

Key Findings:

- Building Block for Synthesis: This compound is routinely synthesized and utilized as a building block for more complex carbohydrates. It has been shown to facilitate the synthesis of various glycosides through its participation in glycosylation reactions, where it acts as a donor to various acceptors .

- Selectivity Control: The benzyl groups not only protect the hydroxyl groups but also influence the electronic properties of the molecule, allowing chemists to control the selectivity during glycosylation. This has led to the development of methodologies such as the armed-disarmed strategy, which enhances the efficiency of glycosylation reactions .

| Application Area | Description |

|---|---|

| Glycosylation | Used as a glycosyl donor for synthesizing complex carbohydrates. |

| Selectivity | Controls regio- and stereoselectivity in reactions. |

Enzymatic Studies

Overview:

The compound is also employed as a model substrate in enzymatic studies aimed at understanding carbohydrate metabolism and enzyme specificity.

Case Studies:

- Model Substrate Development: Research has indicated that Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside can be used to create model substrates that mimic lignocellulosic biomass components. This is crucial for studying enzymatic hydrolysis processes that are essential for biofuel production .

- Enzyme Specificity: By utilizing this compound in various enzymatic assays, researchers can evaluate how different enzymes interact with carbohydrate structures, providing insights into their catalytic mechanisms and specificity .

| Research Focus | Findings |

|---|---|

| Enzyme Interaction | Helps in understanding enzyme specificity and catalytic mechanisms. |

| Biofuel Research | Used to study hydrolysis of lignocellulosic biomass. |

Drug Development

Overview:

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside's structural properties make it a candidate for drug development, particularly in creating glycosylated drugs that may enhance bioavailability or target specificity.

Potential Applications:

- Glycoconjugate Drugs: The compound can be utilized to synthesize glycoconjugates that may improve drug efficacy by enhancing solubility or targeting specific cells through carbohydrate recognition mechanisms .

- Therapeutic Agents: Its derivatives may serve as scaffolds for designing new therapeutic agents that exploit carbohydrate-protein interactions critical in many biological processes .

| Application Area | Description |

|---|---|

| Drug Design | Potential scaffold for glycoconjugate drugs. |

| Therapeutics | Exploits carbohydrate interactions for targeted therapies. |

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside involves its interaction with specific molecular targets. The benzyl groups provide steric hindrance and electronic effects that influence the reactivity of the glucopyranoside core. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting pathways related to glycosylation and carbohydrate metabolism .

Comparison with Similar Compounds

Methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside (27) and Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (29)

These isomers differ in the positions of benzyl groups (3,4,6- vs. 2,4,6-protected), significantly altering steric and electronic environments:

- In contrast, the 2-O-benzyl group in compound 29 may stabilize intermediates via neighboring group participation during glycosylation .

- Applications : Compound 29 is more commonly used in glycosylation reactions due to its favorable leaving group dynamics, while compound 27 is employed in syntheses requiring selective deprotection at the 4-position .

| Property | Methyl 2,3,6-tri-O-benzyl (31) | Methyl 3,4,6-tri-O-benzyl (27) | Methyl 2,4,6-tri-O-benzyl (29) |

|---|---|---|---|

| Benzyl Positions | 2, 3, 6 | 3, 4, 6 | 2, 4, 6 |

| Key Reactivity Site | 4-OH | 2-OH | 3-OH |

| Common Use | Precursor for 4-functionalization | Selective 2-OH activation | Glycosylation donor |

Comparison with Variants Featuring Different Protecting Groups

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside

- Structure : Fully protected with benzyl groups at all hydroxyl positions.

- Reactivity : The complete protection renders it inert under most conditions, making it ideal for studying glycosylation mechanisms without competing side reactions .

- Applications : Used as a stable intermediate for synthesizing oligosaccharides with precise stereochemistry .

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside

- Structure : Trityl group at the 6-position instead of benzyl.

- Reactivity: The bulky trityl group enhances solubility in non-polar solvents and provides orthogonal protection, allowing selective deprotection under mild acidic conditions .

- Applications : Useful in sequential glycosylation strategies where the 6-position requires late-stage modification .

Methyl 6-O-(4-O-Benzoyl-2,3,6-tri-O-benzyl-β-D-glucopyranosyl)-2,3,4-tri-O-benzyl-α-D-glucopyranoside (19)

- Structure : Combines benzyl and benzoyl protecting groups.

- Reactivity : The benzoyl group (an ester) is more stable than benzyl ethers under basic conditions but requires stronger acids (e.g., H₂SO₄) for removal.

- Applications : Employed in multi-step syntheses where temporary ester protection is needed .

Reactivity and Stability Comparisons

Solvolysis Reactivity

- The bromide derivative (2,3,6-tri-O-benzoyl-α-D-glucopyranosyl bromide) exhibits higher solvolysis reactivity in methanol-dioxane compared to acetylated or fully benzoylated analogs, attributed to the electron-withdrawing effect of benzoyl groups .

- Implication : Benzyl-protected derivatives (e.g., Methyl 2,3,6-tri-O-benzyl) are less reactive than benzoylated counterparts but offer better stability for long-term storage .

Functionalization Potential

- 6-Deoxy-6-iodo Derivative : Replacing the 6-hydroxyl with iodine enables nucleophilic substitution (e.g., with azide or thiol groups), a pathway unavailable in the parent compound .

Biological Activity

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside is a complex organic compound that has garnered attention in the field of carbohydrate chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes, cellular receptors, and its potential applications in pharmacology.

Chemical Structure and Properties

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside features three benzyl groups attached at the 2, 3, and 6 positions of the glucopyranoside ring. Its molecular formula is with a molecular weight of approximately 464.55 g/mol. The presence of benzyl groups enhances the compound's solubility and stability, making it a valuable intermediate in glycosylation reactions.

| Property | Value |

|---|---|

| Molecular Formula | C28H32O6 |

| Molecular Weight | 464.55 g/mol |

| Assay | ≥95% |

| Optical Activity | [α]22/D +8.0° |

| Refractive Index | n20/D 1.559 |

| Storage Temperature | −20°C |

Enzyme Interactions

Research indicates that methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside exhibits significant biological activity through its interactions with various enzymes. It has been shown to selectively bind to certain enzyme active sites, potentially inhibiting their activity or altering their function. This property makes it valuable for exploring enzyme kinetics and mechanisms of action in biochemical pathways.

Case Study: Glycosidase Inhibition

In studies involving glycosidases, methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside was used as a substrate to evaluate its inhibitory effects on enzyme activity. The results demonstrated that the compound could modulate enzymatic activity significantly, suggesting its potential as a lead compound in drug development targeting glycosidase-related diseases.

Cellular Signaling Pathways

The compound also influences cellular signaling pathways by interacting with specific cellular receptors. Its ability to modulate receptor activity makes it a candidate for further investigation in pharmacological applications.

Research Findings:

- Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside has been shown to affect the signaling pathways associated with glucose metabolism and insulin sensitivity.

- In vitro studies suggest that it may enhance insulin signaling by increasing GLUT4 translocation to the cell membrane in adipocytes.

Applications in Pharmacology

Given its biological activity and interactions with enzymes and receptors, methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside holds promise for various pharmacological applications:

- Potential Anti-diabetic Agent : Due to its influence on glucose metabolism and insulin signaling.

- Enzyme Inhibitor : As a selective inhibitor for glycosidases that could be beneficial in treating conditions related to carbohydrate metabolism.

- Synthetic Intermediate : Used in synthesizing more complex oligosaccharides for drug development.

Comparative Analysis

To better understand the uniqueness of methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | Similar benzylation pattern but different sites | Used extensively in glycosylation studies |

| Methyl 4-O-benzoyl-α-D-glucopyranoside | Benzoyl group instead of benzyl | Offers different reactivity due to functional group |

| Methyl 2,3-di-O-benzyl-α-D-glucopyranoside | Fewer benzyl groups | May exhibit different solubility properties |

Q & A

Q. How do protective groups influence the stability and reactivity of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside in glycosylation reactions?

- Methodological Answer : The benzyl groups at positions 2, 3, and 6 act as temporary protective groups, preventing undesired side reactions (e.g., oxidation or unwanted glycosidic bond formation). The 4-hydroxyl remains reactive, enabling selective glycosylation. Stability studies show the benzyl groups are resistant to acidic conditions but cleaved under hydrogenolysis (H₂/Pd-C) .

Q. What analytical techniques are critical for verifying the regiochemistry of benzylation in this compound?

- Methodological Answer :

- 1H/13C NMR : Chemical shifts for benzyl ethers (δ 4.5–5.0 ppm for anomeric protons; δ 70–80 ppm for benzyl carbons) and absence of 4-OH signals confirm regioselectivity.

- Mass Spectrometry : Molecular ion peaks ([M+Na]⁺) align with the expected molecular formula (C₂₈H₃₀O₆).

- XRD/TGA : Used to characterize catalysts (e.g., montmorillonite K10) in related glycosylation reactions .

Advanced Research Questions

Q. How does the regioselective opening of benzylidene acetals influence the synthesis of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside derivatives?

- Methodological Answer : Benzylidene acetals (e.g., methyl 4,6-O-benzylidene derivatives) are selectively cleaved under reductive (NaCNBH₃/HCl) or acidic (FeCl₃) conditions to yield either 6-O-benzyl or 4-O-benzyl intermediates. This stepwise approach allows precise control over substitution patterns, critical for synthesizing oligosaccharides with defined linkages .

Q. What catalytic systems enhance glycosylation efficiency when using Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside as a donor?

- Methodological Answer :

- Montmorillonite K10 : A solid acid catalyst promotes glycosyl trichloroacetimidate activation, achieving >90% yield in aryl O-glycoside synthesis.

- BF₃·Et₂O : Effective for propargyl glycoside formation, enabling "click chemistry" applications.

- TMSOTf : Enhances anomeric leaving group displacement in superarmed donors (e.g., 2-O-benzoyl derivatives) .

Q. How do steric and electronic effects impact the reactivity of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside in solvolysis compared to acetylated analogs?

- Methodological Answer : Solvolysis studies in methanol-dioxane (9:1 v/v) reveal that the benzoylated derivative (2,3,6-tri-O-benzoyl) reacts 2.5× faster than acetylated analogs (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). Steric hindrance from benzyl groups slows nucleophilic attack, while electron-withdrawing benzoyl groups increase leaving group stability .

Q. What strategies resolve contradictions in NMR data for intermediates during the synthesis of this compound?

- Methodological Answer :

- Dynamic NMR : Resolves overlapping signals caused by rotameric equilibria of benzyl groups.

- 2D-COSY/HSQC : Assigns ambiguous proton-carbon correlations, particularly for anomeric and benzylidene protons.

- Crystallography : Validates regiochemistry when spectral data are inconclusive .

Q. How can computational modeling predict the regiochemical outcomes of benzylation or glycosylation reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Estimate activation energies for benzylation at different hydroxyl groups, showing lower ΔG‡ for the 2- and 3-positions due to reduced steric hindrance.

- MD Simulations : Model solvent effects on glycosylation transition states, predicting higher β-selectivity in polar aprotic solvents (e.g., CH₃CN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.